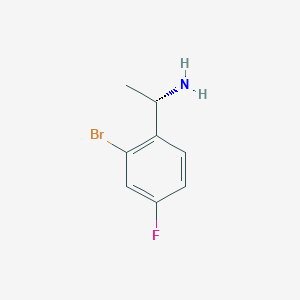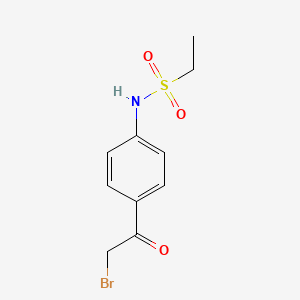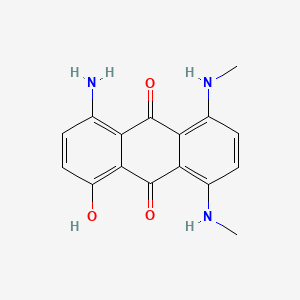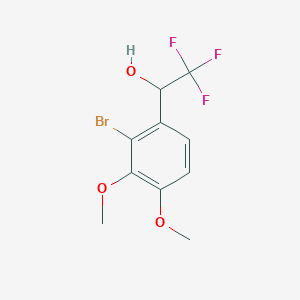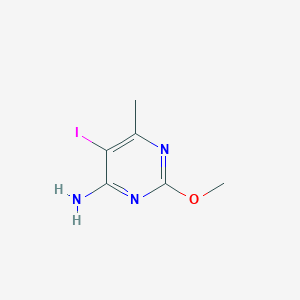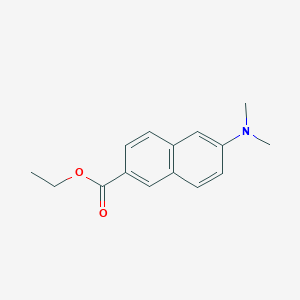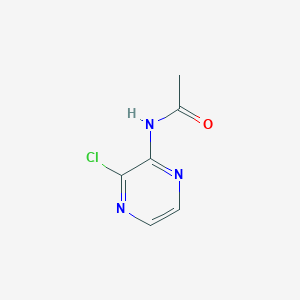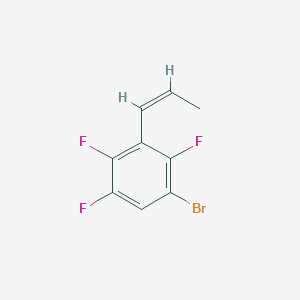
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Alkylation: The anthraquinone undergoes alkylation with decanol in the presence of a strong base, such as potassium carbonate, to introduce the decyloxy group.
Hydroxylation: The hydroxylation of the anthraquinone is achieved using a hydroxylating agent like hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The decyloxy group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as a dye or pigment in the textile and printing industries due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyanthracene-9,10-dione: Lacks the decyloxy group, making it less hydrophobic.
2-(Methoxy)-6-hydroxyanthracene-9,10-dione: Contains a methoxy group instead of a decyloxy group, affecting its solubility and reactivity.
2-(Decyloxy)-anthracene-9,10-dione:
Uniqueness
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione is unique due to the presence of both the decyloxy and hydroxy groups, which confer distinct chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
388613-07-8 |
|---|---|
Molekularformel |
C24H28O4 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2-decoxy-6-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H28O4/c1-2-3-4-5-6-7-8-9-14-28-18-11-13-20-22(16-18)24(27)19-12-10-17(25)15-21(19)23(20)26/h10-13,15-16,25H,2-9,14H2,1H3 |
InChI-Schlüssel |
JRIPWOKRGYNREE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



